(R)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid
Description
Properties
IUPAC Name |
(2R)-4-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21(13-12-15-6-5-7-15)24-23(27)28-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20-21H,5-7,12-14H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTKMSXJXOUESS-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid is a compound that has garnered attention in biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of the Fmoc (9-fluorenylmethoxycarbonyl) protective group, which enhances its stability and solubility. The cyclobutyl group contributes to its conformational rigidity, potentially influencing its interactions with biological targets.
The biological activity of (R)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid primarily involves its interaction with specific enzymes and receptors.
- Enzyme Inhibition : Research indicates that Fmoc-amino acid derivatives can act as inhibitors for cholinesterases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial in the degradation of acetylcholine in the nervous system. The introduction of substrate-like features in these compounds has been shown to enhance their inhibitory potency .
- Binding Affinity : Computational docking studies suggest that the compound can effectively bind to the active sites of these enzymes, stabilizing the enzyme-substrate complex and preventing acetylcholine breakdown .
1. Inhibition of Cholinesterases
The compound has been evaluated for its ability to inhibit BChE, which is particularly relevant in the context of Alzheimer's disease. Inhibition studies have reported IC50 values ranging from 0.06 to 10.0 µM, indicating significant potency against BChE .
2. Self-Assembly Properties
Fmoc-modified amino acids exhibit self-assembly characteristics due to the hydrophobic nature of the Fmoc group. This property is leveraged in drug delivery systems and materials science . The self-organization can lead to the formation of nanostructures that may have therapeutic applications.
3. Antimicrobial Activity
Some studies have indicated that Fmoc-modified compounds possess antimicrobial properties, potentially making them useful in developing new antibiotics or therapeutic agents against resistant strains .
Case Study 1: Alzheimer's Disease
A study focused on the development of Fmoc-amino acid-based inhibitors demonstrated that modifications to the amino acid structure significantly improved binding affinity and selectivity towards BChE over AChE. This specificity is crucial for therapeutic strategies aimed at increasing acetylcholine levels without affecting other neurotransmitter systems .
Case Study 2: Self-Assembly in Drug Delivery
Research into the self-assembly behavior of Fmoc-modified peptides showed that these compounds could form stable micelles capable of encapsulating hydrophobic drugs. This property enhances drug solubility and bioavailability, providing a promising avenue for targeted drug delivery .
Comparative Analysis
| Compound Type | Biological Activity | IC50 (µM) | Application Area |
|---|---|---|---|
| (R)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid | Cholinesterase inhibition | 0.06 - 10 | Alzheimer's disease treatment |
| Fmoc-modified peptides | Self-assembly for drug delivery | N/A | Nanotechnology |
| Other Fmoc-amino acids | Antimicrobial properties | Varies | Antibiotic development |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features and applications of (R)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid and related compounds:
Key Observations:
Substituent Effects: The 4-cyclobutyl group imposes significant steric hindrance and rigidity compared to linear alkyl chains (e.g., Boc-protected analogs) or aromatic groups (e.g., 3-pyridyl or phenyl). This enhances resistance to enzymatic degradation in therapeutic peptides . Dual-protected analogs (e.g., Boc- and Fmoc-amino) enable sequential deprotection strategies for complex peptide architectures .
Synthetic Challenges: The cyclobutyl group’s strained ring structure requires careful optimization during synthesis to avoid side reactions, such as ring-opening or racemization. This contrasts with less strained substituents like tert-butyl (Boc) groups . Impurity control is critical; beta-alanine contamination (common in Fmoc-amino acids) can lead to peptide chain truncation .
Q & A
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer:
- Meta-Analysis: Normalize data using standardized assays (e.g., IC₅₀ values from fluorescence polarization vs. radioligand binding).
- Structural Validation: Confirm peptide conformation via X-ray crystallography (2.0 Å resolution) to rule out aggregation artifacts.
- Batch Variability Testing: Compare purity (HPLC) and stereochemistry (CD) across synthetic batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
